molecular formula C15H19N3O3 B4043756 1-[5-nitro-2-(1-pyrrolidinyl)benzoyl]pyrrolidine

1-[5-nitro-2-(1-pyrrolidinyl)benzoyl]pyrrolidine

Cat. No.: B4043756
M. Wt: 289.33 g/mol
InChI Key: BFGGGWRYNCKJLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[5-nitro-2-(1-pyrrolidinyl)benzoyl]pyrrolidine is a useful research compound. Its molecular formula is C15H19N3O3 and its molecular weight is 289.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 289.14264148 g/mol and the complexity rating of the compound is 398. The solubility of this chemical has been described as >43.4 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmaceutical Applications

  • Analgesic and Anti-inflammatory Activity : A study detailed the synthesis of 5-acetyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, including compounds with benzoyl groups similar to the query compound. These compounds were evaluated for their analgesic and anti-inflammatory activities, with some showing promising results in both assays. This research indicates that compounds with benzoylpyrrolopyrrole structures could have potential applications in developing new analgesic and anti-inflammatory agents (Muchowski et al., 1985).

Material Science Applications

  • Novel Polyimides : Another study focused on synthesizing novel polyimides derived from aromatic dianhydrides, including structures with pyridine-containing moieties. These polyimides exhibited good thermal stability, mechanical properties, and low dielectric constants, suggesting the potential of related benzoyl-containing compounds in material science, particularly in electronics and aerospace industries (Wang et al., 2006).

Catalysis and Organic Synthesis

  • Organocatalysis : Research on the asymmetric conjugate addition of nitroalkanes to enones highlighted the use of pyrrolidinyl-containing compounds as versatile organocatalysts. This study implies that pyrrolidinyl moieties, similar to those in the query compound, could play a significant role in catalyzing organic reactions, enhancing the efficiency and selectivity of synthetic processes (Mitchell et al., 2006).

Properties

IUPAC Name

(5-nitro-2-pyrrolidin-1-ylphenyl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c19-15(17-9-3-4-10-17)13-11-12(18(20)21)5-6-14(13)16-7-1-2-8-16/h5-6,11H,1-4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFGGGWRYNCKJLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24796219
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[5-nitro-2-(1-pyrrolidinyl)benzoyl]pyrrolidine
Reactant of Route 2
Reactant of Route 2
1-[5-nitro-2-(1-pyrrolidinyl)benzoyl]pyrrolidine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-[5-nitro-2-(1-pyrrolidinyl)benzoyl]pyrrolidine
Reactant of Route 4
Reactant of Route 4
1-[5-nitro-2-(1-pyrrolidinyl)benzoyl]pyrrolidine
Reactant of Route 5
Reactant of Route 5
1-[5-nitro-2-(1-pyrrolidinyl)benzoyl]pyrrolidine
Reactant of Route 6
Reactant of Route 6
1-[5-nitro-2-(1-pyrrolidinyl)benzoyl]pyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.